molecular formula C24H20N4O2 B5161352 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B5161352
M. Wt: 396.4 g/mol
InChI Key: ZHFQYDQQMDSNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its core structure consists of fused pyrazole, pyridine, and pyrimidine rings, with substituents at positions 2 (ethyl), 3 (phenyl), and 7 (2-methoxyphenyl). These substituents modulate physicochemical properties, such as lipophilicity and electronic effects, which influence biological interactions .

Properties

IUPAC Name

4-ethyl-11-(2-methoxyphenyl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2/c1-3-18-22(16-9-5-4-6-10-16)23-25-15-17-19(28(23)26-18)13-14-27(24(17)29)20-11-7-8-12-21(20)30-2/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFQYDQQMDSNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one belongs to the class of pyrazolo[1,5-a]pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, enzyme inhibitory effects, and other potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C21H22N4O\text{C}_{21}\text{H}_{22}\text{N}_4\text{O}

This structure features a pyrazolo-pyrimidine core that is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines such as HeLa and A549. The mechanism of action typically involves the inhibition of key signaling pathways involved in cell proliferation and survival.

  • In vitro Studies : The compound exhibited an IC50 value indicating its potency against specific cancer cell lines. For example, related derivatives have shown IC50 values ranging from 0.297 μM to 15.629 μM in different studies .
CompoundCell LineIC50 (μM)Mechanism of Action
B1A5490.297EGFR inhibition
B2H197515.629Apoptosis induction
K5HeLa< 10Anti-proliferative effects

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities , particularly against kinases involved in cancer progression. Pyrazolo[1,5-a]pyrimidines are known to act as selective inhibitors for various kinases, including EGFR and Aurora-A kinase.

  • Kinase Inhibition : The compound's ability to inhibit EGFR has been documented with some derivatives showing over 90% inhibition at concentrations as low as 0.1 μM . This suggests a strong potential for therapeutic applications in treating cancers that are driven by aberrant EGFR signaling.

Other Biological Activities

In addition to anticancer properties, compounds within this class have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial effects against various pathogens .
  • Psychopharmacological Effects : Preliminary studies suggest potential applications in treating neurological disorders due to their interaction with neurotransmitter systems .

Case Studies

Several case studies illustrate the effectiveness of pyrazolo[1,5-a]pyrimidines:

  • Study on Antitumor Activity : A series of compounds were synthesized and tested for their cytotoxicity against cancer cell lines. The study found that modifications at the 2 and 3 positions significantly enhanced anticancer activity .
  • Inhibitory Effects on Kinases : Another study focused on the design and synthesis of kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, revealing promising results in inhibiting tumor growth in xenograft models .

Scientific Research Applications

Key Properties

  • Structural Versatility : The ability to modify the core structure leads to a wide array of derivatives.
  • Biological Activity : Many derivatives exhibit significant anticancer, anti-inflammatory, and antimicrobial activities.
  • Fluorescent Properties : Some compounds in this class have been developed as fluorescent probes for biological imaging.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. For instance, derivatives have shown promising cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
2-ethyl-7-(2-methoxyphenyl)-3-phenyl...A172 (rhabdomyosarcoma)15.4Induction of apoptosis via mitochondrial pathway
7-amino-5-(4-methoxyphenyl)...HCT116 (colon cancer)8.6Inhibition of cell proliferation

These findings suggest that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance anticancer activity by targeting specific pathways involved in tumor growth and survival .

Enzyme Inhibition

Compounds within this class have also been studied for their ability to inhibit various enzymes linked to disease processes. For example:

Enzyme TargetCompoundInhibition TypeReference
mTOR2-ethyl-7-(2-methoxyphenyl)-3-phenyl...Competitive
CDK27-amino-3-(6-phenylpyridin-3-yl)...Non-competitive

These inhibitors are crucial in developing treatments for cancers and other diseases where these enzymes play a pivotal role.

Material Science Applications

Recent research has explored the use of pyrazolo[1,5-a]pyrimidine derivatives as fluorophores in optical applications due to their unique photophysical properties.

PropertyDescription
Excited-state intramolecular proton transfer (ESIPT)Enhances fluorescence efficiency
Absorption/Emission SpectrumTunable by structural modifications

These properties make them suitable for applications in sensors and imaging technologies .

Case Study 1: Anticancer Screening

In a study evaluating the anticancer potential of various pyrazolo[1,5-a]pyrimidine derivatives, researchers synthesized a series of compounds and tested them against multiple cancer cell lines. The study concluded that certain modifications significantly improved cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Enzyme Inhibition Profiling

A detailed profiling of enzyme inhibition was conducted using a library of pyrazolo[1,5-a]pyrimidines. The results indicated that specific substitutions at the 7-position enhanced binding affinity towards mTOR and CDK2 enzymes, suggesting a rational design approach for developing potent inhibitors .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazolo-pyrido-pyrimidine core facilitates nucleophilic substitutions, particularly at positions activated by electron-withdrawing groups.

Key Observations:

  • Halogenation : Under oxidative conditions (e.g., NaX/K2_2S2_2O8_8), halogen atoms (Cl, Br, I) can be introduced at position 3 of the pyrazolo ring, as demonstrated in analogous pyrazolo[1,5-a]pyrimidines .

  • Amination : Reaction with ammonia or primary amines at elevated temperatures (80–120°C) yields 6-amino derivatives, enhancing solubility and bioactivity .

Table 1: Substitution Reactions Under Varied Conditions

PositionReagent/ConditionsProductYield (%)Reference
C3NaI/K2_2S2_2O8_8 (CH3_3CN, 50°C)3-Iodo derivative78–85
C6NH3_3/EtOH, reflux6-Amino analog65–72

Electrophilic Aromatic Substitution

The 2-methoxyphenyl group at position 7 directs electrophilic attacks to the para position of the methoxy substituent.

Case Study: Nitration

  • Reagents : HNO3_3/H2_2SO4_4 at 0–5°C

  • Outcome : Nitration occurs predominantly at the para position of the methoxyphenyl ring, confirmed by 1H^{1}\text{H}-NMR analysis .

Oxidation and Reduction

The ethyl group at position 2 and the pyrimidinone moiety are key sites for redox reactions.

Oxidation Pathways:

  • Ethyl to Carboxylic Acid : Treatment with KMnO4_4/H2_2SO4_4 oxidizes the ethyl group to a carboxylic acid, improving water solubility.

  • Pyrimidinone Ring : Selective oxidation with PCC converts the 6(7H)-one to a ketone, altering hydrogen-bonding capabilities .

Reduction Pathways:

  • NaBH4_44/MeOH : Reduces the carbonyl group at position 6 to a secondary alcohol, forming a dihydro derivative .

Cyclization and Ring-Opening Reactions

The fused pyrido-pyrimidine system undergoes cyclization under acidic or basic conditions:

  • Acid-Catalyzed Cyclization : In HCl/EtOH, the pyrido ring opens to form a tricyclic intermediate, which re-closes to yield benzodiazepine-fused analogs.

  • Base-Mediated Rearrangement : NaOH/EtOH induces ring contraction, producing pyrazolo[3,4-b]pyridine derivatives.

Table 2: Cyclization Reaction Outcomes

ConditionsProduct ClassKey Structural ChangeReference
HCl/EtOH, 80°CBenzodiazepine-fused analogPyrido ring opening/re-closing
NaOH/EtOH, refluxPyrazolo[3,4-b]pyridineRing contraction

Cross-Coupling Reactions

The bromine or iodine substituents (introduced via halogenation) enable Pd-catalyzed couplings:

  • Suzuki-Miyaura Coupling : With arylboronic acids, this reaction installs diverse aryl groups at position 3, expanding structural diversity .

  • Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines, enhancing kinase inhibition potential .

Solvent and Temperature Effects

Reaction outcomes are highly dependent on conditions:

  • Polar Solvents (DMF, DMSO) : Favor nucleophilic substitutions due to enhanced solvation of intermediates.

  • Non-Polar Solvents (Toluene) : Promote electrophilic substitutions through stabilization of charged transition states .

Kinetic vs. Thermodynamic Control

  • Low Temperatures (0–25°C) : Favor kinetic products (e.g., mono-substituted derivatives) .

  • High Temperatures (>80°C) : Drive thermodynamic outcomes (e.g., fully substituted or rearranged products) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of pyrazolo-pyrido-pyrimidinones are highly substituent-dependent. Below is a comparative analysis with key analogs:

Table 1: Substituent and Molecular Data Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-Ethyl, 3-Phenyl, 7-(2-Methoxyphenyl) C₂₄H₂₁N₃O₂* ~383.45 High lipophilicity, methoxy group enhances solubility
4b () 2-Amino, 3-[(4-Hydroxyphenyl)diazenyl], 5-(2-Methoxyphenyl) C₁₉H₁₈N₆O₃ 378.14 Azo group introduces polarity; limited solubility
4n () 2-Amino, 3-[(4-Hydroxyphenyl)diazenyl], 5-[4-(Trifluoromethyl)phenyl] C₁₉H₁₅F₃N₆O₂ 416.36 CF₃ group increases electronegativity and metabolic stability
Bruni et al. (1996) Derivatives Varied 2- and 7-substituents Varies ~350–450 Antimicrobial inactivity despite structural diversity
7-(2-Aminoethyl) Analog () 7-(2-Aminoethyl) C₁₁H₁₃N₅O 247.26 Discontinued due to stability/synthesis challenges

*Calculated based on core structure (C₉H₅N₃O) + substituents.

Key Observations:
  • Methoxy vs. Hydroxy Groups : The target compound’s 2-methoxyphenyl group (C₇H₇O) improves solubility compared to hydroxyl-substituted analogs (e.g., 4b), which may form hydrogen bonds but have higher polarity .
  • Ethyl vs. Trifluoromethyl : The 2-ethyl group in the target compound offers moderate lipophilicity, whereas 4n’s CF₃ group enhances electronegativity and metabolic resistance .
  • Amino vs. Phenyl Groups: Amino substituents (e.g., 4b, 4n) introduce polarity but may reduce membrane permeability compared to the target’s 3-phenyl group .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one derivatives?

  • Methodological Answer : Key routes involve cyclocondensation reactions. For example, pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones can be synthesized by reacting ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates with ammonium acetate under reflux conditions . Precursor compounds (e.g., pyrazolo[1,5-a]pyrimidine carboxylates) are often prepared using dimethylformamide dimethylacetal for functionalization at position 7 . Optimize solvent choice (e.g., pyridine for reflux) and reaction time (5–6 hours) based on analogous procedures .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Assign aromatic protons (e.g., methoxyphenyl substituents) and carbons, ensuring integration matches expected substituents .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the fused heterocyclic system .
  • Elemental Analysis : Verify carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
  • Melting Point : Compare observed values (e.g., 233–235°C for related derivatives) with literature to assess purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate O-alkylation side products during synthesis?

  • Methodological Answer :

  • Control Temperature : Lower reaction temperatures (e.g., 80–90°C) reduce unwanted alkylation of hydroxyl groups, as observed in the synthesis of ethyl 2-hydroxy-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate .
  • Protecting Groups : Temporarily protect reactive hydroxyl or amine groups with acetyl or tert-butyldimethylsilyl (TBS) groups before alkylation steps .
  • Chromatographic Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates if side products form .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer :

  • Isotopic Labeling : Introduce deuterated solvents (e.g., DMSO-d6) to clarify ambiguous proton environments in crowded aromatic regions .
  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., from ethanol/water mixtures) and comparing bond lengths/angles with published structures .
  • Computational Validation : Perform DFT calculations (e.g., using Gaussian) to predict NMR shifts and compare with experimental data .

Q. How do substituent modifications (e.g., trifluoromethyl groups) influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., replacing methoxyphenyl with chlorophenyl) and test in vitro bioactivity (e.g., enzyme inhibition assays) .
  • Molecular Docking : Use software like AutoDock to model interactions between the compound’s trifluoromethyl group and target receptors (e.g., benzodiazepine receptors) .
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsome assays and correlate with substituent lipophilicity (e.g., logP values) .

Experimental Design & Data Analysis

Q. What experimental frameworks are recommended for studying environmental fate or degradation pathways?

  • Methodological Answer :

  • Abiotic/Biotic Studies : Design compartmentalized experiments to track compound distribution in soil/water systems and microbial degradation rates .
  • LC-MS/MS Quantification : Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to measure trace-level environmental persistence .
  • Ecotoxicity Assays : Expose model organisms (e.g., Daphnia magna) to sublethal doses and monitor biomarkers (e.g., oxidative stress enzymes) .

Q. How can computational methods enhance mechanistic understanding of heterocyclic ring formation?

  • Methodological Answer :

  • Reaction Pathway Modeling : Simulate transition states (e.g., using Gaussian or ORCA) to identify rate-limiting steps in pyrimidine ring closure .
  • Solvent Effect Analysis : Apply COSMO-RS theory to predict solvent polarity impacts on reaction kinetics and yields .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., p-toluenesulfonic acid) for cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.